molecular formula C11H15NO4 B1671700 Etilevodopa CAS No. 37178-37-3

Etilevodopa

Cat. No. B1671700
CAS RN: 37178-37-3
M. Wt: 225.24 g/mol
InChI Key: NULMGOSOSZBEQL-QMMMGPOBSA-N
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Description

Etilevodopa, also known as TV-1203, is a dopaminergic agent that was developed as a treatment for Parkinson’s disease . It is the ethyl ester of levodopa and was never marketed .


Synthesis Analysis

Etilevodopa is an ethyl ester of levodopa and is produced through chemical means . The prodrug is rapidly hydrolyzed by esterases in the duodenum and absorbed as levodopa .


Molecular Structure Analysis

Etilevodopa has a molecular formula of C11H15NO4 and a molar mass of 225.244 g/mol . It belongs to the class of organic compounds known as tyrosine and derivatives .


Chemical Reactions Analysis

Etilevodopa is a prodrug that is rapidly hydrolyzed by esterases in the duodenum and absorbed as levodopa . The prodrug appears to have increased solubility and bioavailability with a shorter time to maximum concentration (Cmax) .


Physical And Chemical Properties Analysis

Etilevodopa has a density of 1.3±0.1 g/cm3, a boiling point of 394.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 58.7±0.3 cm3 .

Scientific Research Applications

Parkinson's Disease Management

Etilevodopa has been studied for its efficacy in managing Parkinson's disease, particularly for patients experiencing motor fluctuations. A clinical trial evaluated etilevodopa-carbidopa against levodopa-carbidopa, focusing on their impact on daily "on" time after dosing. Despite the pharmacokinetic advantages of etilevodopa, like its greater gastric solubility and quicker passage into the small intestine, the study found no significant improvement in response times or reduction in "off" time compared to levodopa (Blindauer et al., 2006).

Ocular Penetration and Safety

Etilevodopa's potential as a treatment for myopia has been explored due to its role in regulating dopamine, which is involved in axial elongation in the eye. Research on porcine eyes and rats showed that etilevodopa, when applied topically, could penetrate the posterior segment of the eye and was safe for prolonged use. This study indicates etilevodopa's potential in treating myopia, highlighting its high solubility and ability to achieve significant concentrations in the vitreous humor (Gao et al., 2021).

Pharmacokinetics in Parkinson's Disease

Another study compared the pharmacokinetics of etilevodopa to levodopa in patients with Parkinson's disease. It found that etilevodopa was more readily dissolved in the stomach and absorbed faster as levodopa in the duodenum. This led to a shorter time to reach maximum concentration of levodopa in the bloodstream, suggesting a potential for quicker therapeutic effects in patients with Parkinson’s disease (Djaldetti et al., 2003).

Future Directions

While no dopamine prodrug has reached the pharmaceutical market yet, the future of utilizing prodrugs for the treatment of Parkinson’s disease seems to be bright . For instance, levodopa ester prodrugs have demonstrated an adequate intranasal delivery of levodopa, thus enabling the absorption of therapeutic agents to the brain .

properties

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULMGOSOSZBEQL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905092
Record name Etilevodopa
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etilevodopa

CAS RN

37178-37-3
Record name Etilevodopa
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Record name Etilevodopa [USAN:INN]
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Record name Etilevodopa
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Record name Etilevodopa
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Record name ETILEVODOPA
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Synthesis routes and methods

Procedure details

To 30 mL of EtOH at −5° C. was added, with stirring, 0.37 mL of SOCl2 slowly. The clear colorless solution was cooled to −5° C. and 1 g of L-Dopa was added. After 5 min, the resulting solution was refluxed overnight. The solution was concentrated to afford 164 as HCl salt (1.30 g, 99%). 1H NMR (DMSO): δ 1.29 (t, 3H, J=7.4 Hz), 3.03 (m, 1H), 3.15 (m, 1H), 4.21 (m, 1H), 4.27 (m, 2H), 4.35 (sl, 3H), 6.60 (d, 1H, J=7.9 Hz), 6.74 (s, 1H), 6.82 (d, 1H, J=7.9 Hz), 8.63 (s, 2H).
Name
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Name
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
R Djaldetti, N Giladi, S Hassin-Baer… - Clinical …, 2003 - journals.lww.com
… etilevodopa ingestion indicates that etilevodopa is rapidly hydrolyzed to levodopa and ethanol when it reaches the intestine. Etilevodopa … intestinal hydrolysis of etilevodopa is almost …
Number of citations: 27 journals.lww.com
LA Sorbera, L Martin, P Leeson, J Castaner - Drugs of the Future, 2001 - access.portico.org
… sc or ip 1 h before etilevodopa). Treatment with etilevodopa alone resulted in elevations in … Administration of etilevodopa sc produced greater elevations that were sustained longer as …
Number of citations: 2 access.portico.org
Parkinson Study Group - Archives of Neurology, 2006 - jamanetwork.com
… in the etilevodopa group and 0% in the standard levodopa group. The response failure rate for the dose after lunch decreased from 23% to 19% in the etilevodopa … of etilevodopa when …
Number of citations: 7 jamanetwork.com
Q Gao, CA Ludwig, SJ Smith… - … Vision Science & …, 2021 - iovs.arvojournals.org
… and dopaminergic prodrugs (levodopa and etilevodopa) were quantified using an enzyme-… etilevodopa was then assessed in rats. A four-week once-daily application of etilevodopa as …
Number of citations: 5 iovs.arvojournals.org
K Blindauer, I Shoulson, D Oakes, K Kieburtz… - Archives of …, 2006 - europepmc.org
… etilevodopa-carbidopa group and 0.79 hour in the levodopa-carbidopa group (P = .24). There was no significant difference between the etilevodopa-… in the etilevodopa-carbidopa (-0.85 …
Number of citations: 29 europepmc.org
R Djaldetti - Inpharma, 2004 - Springer
… etilevodopa administration, but was significantly shorter following the ingestion of etilevodopa … significantly greater after all modes of etilevodopa ingestion than after levodopa ingestion. …
Number of citations: 0 link.springer.com
R Djaldetti - Inpharma, 2002 - Springer
Replacing regular levodopa with an oral solution of etilevodopa*[levodopa ethylester] can improve the time to treatment response in patients with advanced Parkinson’s disease, report …
Number of citations: 0 link.springer.com
W Ondo - Handbook of Parkinson's disease, 2003 - books.google.com
… It is rapidly and almost completely hydrolyzed to levodopa by pancreatic enzymes in the gastric tract, and only negligible amounts of etilevodopa are detected in serum. Several animal …
Number of citations: 5 books.google.com
V Singh, P Somvanshi - Current Aging Science, 2009 - ingentaconnect.com
… Etilevodopa drug were interacted with the active amino acids of A2A that include ILE303, ARG300, ALA289, PHE299, THR224, GLN226, ARG224, SER223, ARG296, and TYR296. …
Number of citations: 10 www.ingentaconnect.com
TH Johnston, JM Brotchie - Current opinion in investigational drugs …, 2004 - europepmc.org
… These include methyl-and ethyl-esterified forms of L-dopa (etilevodopa and melevodopa), inhibitors of enzymes such as monoamine oxidase type-B (eg, rasagiline), catechol-O-methyl …
Number of citations: 76 europepmc.org

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